4-Methoxy Propranolol-d7
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Overview
Description
4-Methoxy Propranolol-d7 is a deuterated analog of 4-Methoxy Propranolol, which is a derivative of Propranolol. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The molecular formula of this compound is C17H16D7NO3, and it has a molecular weight of 296.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy Propranolol-d7 typically involves the deuteration of 4-Methoxy Propranolol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy Propranolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methoxy Propranolol-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacology: Used as a reference standard in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of Propranolol derivatives.
Biochemistry: Employed in enzyme assays and receptor binding studies to investigate the interactions of Propranolol analogs with biological targets.
Medicine: Utilized in clinical research to develop new therapeutic agents for cardiovascular diseases and other medical conditions.
Industry: Applied in the development of new chemical processes and the synthesis of complex organic molecules
Mechanism of Action
4-Methoxy Propranolol-d7 exerts its effects by acting as a beta-adrenergic receptor antagonist. It binds to beta-adrenergic receptors, blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, blood pressure, and myocardial oxygen demand. The compound also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-deuterated analog with similar pharmacological properties.
4-Hydroxy Propranolol: A metabolite of Propranolol with similar beta-blocking activity.
4-Methoxy Propranolol: The non-deuterated parent compound of 4-Methoxy Propranolol-d7
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research, as well as in the development of new therapeutic agents .
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(4-methoxynaphthalen-1-yl)oxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/i1D3,2D3,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-QLWPOVNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676022 |
Source
|
Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189868-02-7 |
Source
|
Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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